molecular formula C10H12N2O2S B1306984 Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 350997-06-7

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B1306984
CAS No.: 350997-06-7
M. Wt: 224.28 g/mol
InChI Key: GEANAYPMVNELBY-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂S. It is known for its applications in proteomics research and various scientific fields . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its functional groups, including an amino group, a cyano group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
  • Propyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Uniqueness

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and propyl analogs .

Properties

IUPAC Name

propan-2-yl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEANAYPMVNELBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396229
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-06-7
Record name 1-Methylethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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